molecular formula C14H9F5N2O2 B11524167 2-methoxy-4-{(E)-[2-(pentafluorophenyl)hydrazinylidene]methyl}phenol

2-methoxy-4-{(E)-[2-(pentafluorophenyl)hydrazinylidene]methyl}phenol

Cat. No.: B11524167
M. Wt: 332.22 g/mol
InChI Key: BLHYCNYTRWAIBZ-DENHBWNVSA-N
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Description

2-METHOXY-4-[(E)-[2-(2,3,4,5,6-PENTAFLUOROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENOL is a complex organic compound characterized by the presence of a methoxy group, a pentafluorophenyl group, and a hydrazinylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-4-[(E)-[2-(2,3,4,5,6-PENTAFLUOROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENOL typically involves the following steps:

    Formation of the Hydrazone Intermediate: The reaction begins with the condensation of 2,3,4,5,6-pentafluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone intermediate.

    Methoxylation: The hydrazone intermediate is then subjected to methoxylation using methanol in the presence of a suitable catalyst to introduce the methoxy group.

    Final Coupling: The final step involves the coupling of the methoxylated hydrazone with 4-hydroxybenzaldehyde under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-4-[(E)-[2-(2,3,4,5,6-PENTAFLUOROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENOL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Hydrazine derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2-METHOXY-4-[(E)-[2-(2,3,4,5,6-PENTAFLUOROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENOL has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to interact with specific molecular targets in cancer cells.

    Materials Science: It is used in the development of advanced materials with unique electronic and optical properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-METHOXY-4-[(E)-[2-(2,3,4,5,6-PENTAFLUOROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENOL involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The hydrazinylidene moiety is particularly important for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **2-METHOXY-4-[(E)-[2-(2,3,4,5,6-PENTAFLUOROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENOL
  • **2-METHOXY-4-[(E)-[2-(2,3,4,5,6-PENTAFLUOROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENOL
  • **2-METHOXY-4-[(E)-[2-(2,3,4,5,6-PENTAFLUOROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENOL

Uniqueness

The uniqueness of 2-METHOXY-4-[(E)-[2-(2,3,4,5,6-PENTAFLUOROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENOL lies in its combination of a methoxy group, a pentafluorophenyl group, and a hydrazinylidene moiety, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C14H9F5N2O2

Molecular Weight

332.22 g/mol

IUPAC Name

2-methoxy-4-[(E)-[(2,3,4,5,6-pentafluorophenyl)hydrazinylidene]methyl]phenol

InChI

InChI=1S/C14H9F5N2O2/c1-23-8-4-6(2-3-7(8)22)5-20-21-14-12(18)10(16)9(15)11(17)13(14)19/h2-5,21-22H,1H3/b20-5+

InChI Key

BLHYCNYTRWAIBZ-DENHBWNVSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC2=C(C(=C(C(=C2F)F)F)F)F)O

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC2=C(C(=C(C(=C2F)F)F)F)F)O

Origin of Product

United States

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